
3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings Azetidine is a four-membered nitrogen-containing ring, while pyrazole is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole typically involves the formation of the azetidine ring followed by the introduction of the pyrazole moiety. One common method involves the DBU-catalyzed Horner-Wadsworth-Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. This is followed by an aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the pyrazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-3-ylmethyl)-5-methyl-1H-indole: This compound also features an azetidine ring but has an indole moiety instead of a pyrazole ring.
3-(Prop-1-en-2-yl)azetidin-2-one: This compound has a similar azetidine ring but differs in the substituents attached to the ring.
Uniqueness
3-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole is unique due to the combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(azetidin-3-ylmethyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3/c1-11-3-2-8(10-11)4-7-5-9-6-7/h2-3,7,9H,4-6H2,1H3 |
InChI Key |
PUOWPXSGILTMQF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



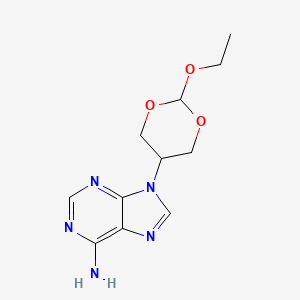
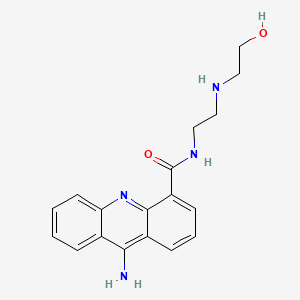
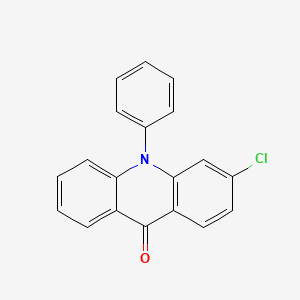
![Isopropyl 4'-methyl-4-((7aS)-2-oxooctahydro-1H-benzo[d]imidazol-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B12930061.png)
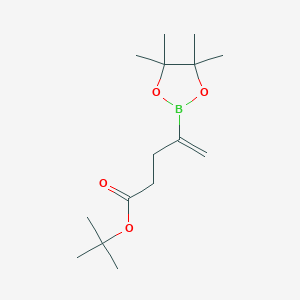
![N-(2-Aminophenyl)-4-[2-(1H-indazol-1-yl)ethyl]benzamide](/img/structure/B12930064.png)
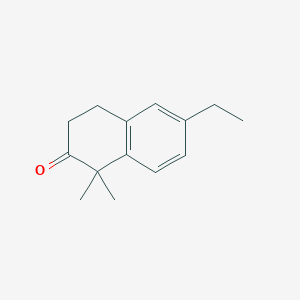
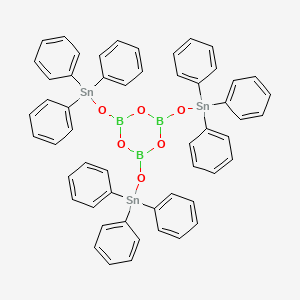

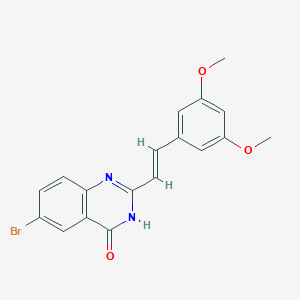
![(1S,4S,6R)-1-Methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930112.png)
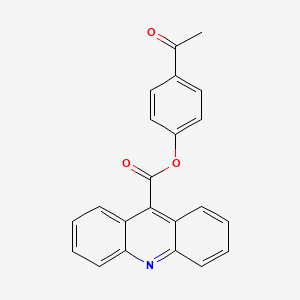
![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B12930125.png)
